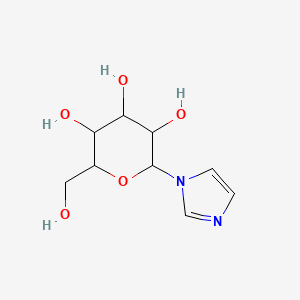
1-Hexopyranosyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexopyranosyl-1H-imidazole is a compound that combines a hexopyranose sugar moiety with an imidazole ring. This unique structure allows it to exhibit properties of both carbohydrates and heterocyclic compounds, making it a subject of interest in various fields of research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexopyranosyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hexopyranose derivatives with imidazole under specific conditions. The reaction conditions often include the use of catalysts such as nickel or copper to facilitate the cyclization process . The reaction may proceed via the addition of nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as microwave irradiation and solid-phase synthesis to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexopyranosyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the hexopyranose moiety, leading to different reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
1-Hexopyranosyl-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Hexopyranosyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hexopyranose moiety may facilitate binding to carbohydrate-recognizing proteins, enhancing the compound’s biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Hexopyranosyl-1H-imidazole can be compared with other similar compounds, such as:
1-Hexopyranosyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-Hexopyranosyl-1H-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
1-Hexopyranosyl-1H-tetrazole: Features a tetrazole ring, which can impact its biological activity and stability.
The uniqueness of this compound lies in its specific combination of a hexopyranose sugar and an imidazole ring, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
61425-05-6 |
|---|---|
Formule moléculaire |
C9H14N2O5 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol |
InChI |
InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2 |
Clé InChI |
MFFNQAMHVXENEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


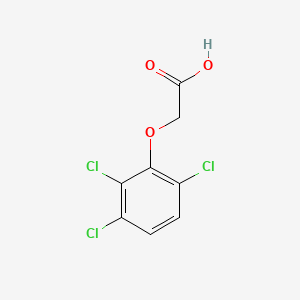
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
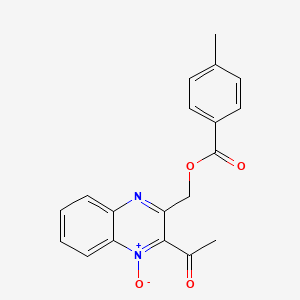
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
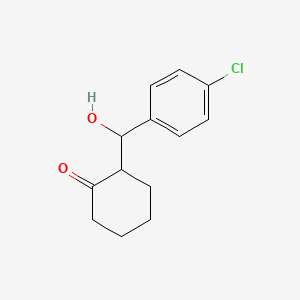
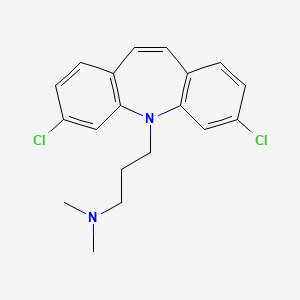
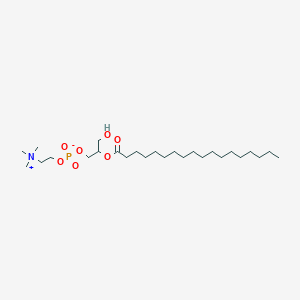
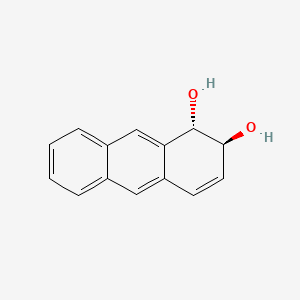
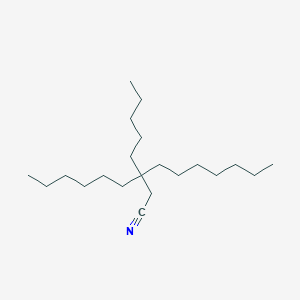

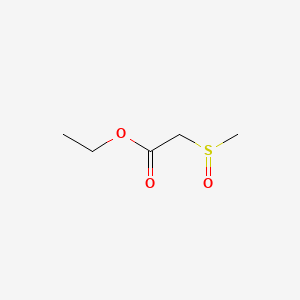

![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
